molecular formula C23H24O6 B14289122 1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- CAS No. 128347-51-3

1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-

Cat. No.: B14289122
CAS No.: 128347-51-3
M. Wt: 396.4 g/mol
InChI Key: WFBJOIOFNYPMJI-UHFFFAOYSA-N
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Description

1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)-, commonly known as a derivative of curcumin, is a natural lipophilic polyphenol. It is known for its significant pharmacological effects in vitro and in vivo through various mechanisms of action. This compound is a major component of turmeric, which has been used in traditional medicine for centuries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- involves several steps. One common method includes the condensation of acetylacetone with aromatic aldehydes under basic conditions. The reaction typically requires a catalyst such as boron trifluoride or piperidine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the extraction from turmeric rhizomes followed by purification processes. Techniques such as Soxhlet extraction, ultrasound extraction, pressurized fluid extraction, and microwave extraction are commonly used. These methods ensure the efficient isolation of the compound from natural sources .

Chemical Reactions Analysis

Types of Reactions

1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Heptadiene-3,5-dione, 1,7-bis(3-ethoxy-4-hydroxyphenyl)- is unique due to its ethoxy group, which enhances its lipophilicity and potentially its bioavailability compared to other curcumin derivatives. This structural modification may also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

CAS No.

128347-51-3

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

IUPAC Name

1,7-bis(3-ethoxy-4-hydroxyphenyl)hepta-1,6-diene-3,5-dione

InChI

InChI=1S/C23H24O6/c1-3-28-22-13-16(7-11-20(22)26)5-9-18(24)15-19(25)10-6-17-8-12-21(27)23(14-17)29-4-2/h5-14,26-27H,3-4,15H2,1-2H3

InChI Key

WFBJOIOFNYPMJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OCC)O

Origin of Product

United States

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